molecular formula C13H7F4NO2 B1391093 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid CAS No. 1214351-41-3

3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid

Cat. No.: B1391093
CAS No.: 1214351-41-3
M. Wt: 285.19 g/mol
InChI Key: MFNUXCDBZHLWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a fluorinated phenyl group and a trifluoromethyl group attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2,3,5,6-tetrafluoropyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic aromatic substitution reaction.

    Cyclization: The intermediate undergoes cyclization to form the picolinic acid core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorinated phenyl and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(trifluoromethyl)picolinic acid
  • 3-(2-Bromophenyl)-5-(trifluoromethyl)picolinic acid
  • 3-(2-Methylphenyl)-5-(trifluoromethyl)picolinic acid

Uniqueness

3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a fluorinated phenyl group and a trifluoromethyl group. These groups confer distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-10-4-2-1-3-8(10)9-5-7(13(15,16)17)6-18-11(9)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNUXCDBZHLWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Reactant of Route 4
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Reactant of Route 5
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-5-(trifluoromethyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.